6-(4-phenylmethoxyphenoxy)pyridin-3-amine
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Overview
Description
6-(4-phenylmethoxyphenoxy)pyridin-3-amine is a chemical compound with a complex structure that includes a pyridine ring substituted with a benzyloxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-phenylmethoxyphenoxy)pyridin-3-amine typically involves multi-step organic reactions. One common method includes the reaction of 4-benzyloxyphenol with 3-chloropyridine under basic conditions to form the intermediate 6-(4-benzyloxyphenoxy)pyridine. This intermediate is then subjected to amination using ammonia or an amine source to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-(4-phenylmethoxyphenoxy)pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
6-(4-phenylmethoxyphenoxy)pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-(4-phenylmethoxyphenoxy)pyridin-3-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Phenylpyridin-3-ylamine: Similar structure but lacks the benzyloxyphenoxy group.
6-(4-Fluoro-benzyloxy)pyridin-3-ylamine: Similar structure with a fluorine substitution on the benzyloxy group.
Uniqueness
6-(4-phenylmethoxyphenoxy)pyridin-3-amine is unique due to the presence of the benzyloxyphenoxy group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C18H16N2O2 |
---|---|
Molecular Weight |
292.3 g/mol |
IUPAC Name |
6-(4-phenylmethoxyphenoxy)pyridin-3-amine |
InChI |
InChI=1S/C18H16N2O2/c19-15-6-11-18(20-12-15)22-17-9-7-16(8-10-17)21-13-14-4-2-1-3-5-14/h1-12H,13,19H2 |
InChI Key |
MWKYFKSPFILZES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OC3=NC=C(C=C3)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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